molecular formula C7H15N B2807881 (2S)-3-Cyclopropylbutan-2-amine CAS No. 2248215-10-1

(2S)-3-Cyclopropylbutan-2-amine

Cat. No. B2807881
CAS RN: 2248215-10-1
M. Wt: 113.204
InChI Key: ASXDQGGMFHKHCZ-GDVGLLTNSA-N
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Description

(2S)-3-Cyclopropylbutan-2-amine, also known as CX-5461, is a synthetic compound that has gained attention for its potential therapeutic applications in cancer treatment. It is a small molecule inhibitor of RNA polymerase I, which is essential for the production of ribosomal RNA. CX-5461 has been shown to selectively target cancer cells with high levels of ribosomal RNA synthesis, making it a promising candidate for cancer therapy.

Mechanism of Action

(2S)-3-Cyclopropylbutan-2-amine works by inhibiting RNA polymerase I, which is responsible for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cancer cell death. (2S)-3-Cyclopropylbutan-2-amine has been shown to have a unique mechanism of action compared to other anti-cancer drugs, making it a promising candidate for combination therapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, (2S)-3-Cyclopropylbutan-2-amine has also been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which is involved in regulating cell growth and apoptosis. (2S)-3-Cyclopropylbutan-2-amine has also been shown to have immunomodulatory effects, which may enhance its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2S)-3-Cyclopropylbutan-2-amine is its potent anti-cancer activity against a variety of tumor types. It also has a unique mechanism of action, which may make it effective in combination with other anti-cancer drugs. However, (2S)-3-Cyclopropylbutan-2-amine has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis. It is also relatively expensive, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research on (2S)-3-Cyclopropylbutan-2-amine. One area of interest is in combination therapy with other anti-cancer drugs. Studies have shown that (2S)-3-Cyclopropylbutan-2-amine may enhance the activity of other drugs, such as PARP inhibitors and DNA-damaging agents. Another area of interest is in the development of biomarkers to identify patients who may benefit from (2S)-3-Cyclopropylbutan-2-amine therapy. Finally, there is ongoing research into the potential use of (2S)-3-Cyclopropylbutan-2-amine in other disease settings, such as viral infections and neurodegenerative disorders.

Synthesis Methods

The synthesis of (2S)-3-Cyclopropylbutan-2-amine involves several steps, starting with the reaction of cyclopropylmethylamine with 2-bromo-3,4-dimethoxybenzaldehyde. The resulting intermediate is then reacted with a series of reagents to form the final product. The synthesis of (2S)-3-Cyclopropylbutan-2-amine is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

(2S)-3-Cyclopropylbutan-2-amine has been the subject of extensive scientific research in recent years. Studies have shown that it has potent anti-cancer activity against a variety of tumor types, including breast, ovarian, and pancreatic cancer. It has also been shown to selectively target cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

properties

IUPAC Name

(2S)-3-cyclopropylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-5(6(2)8)7-3-4-7/h5-7H,3-4,8H2,1-2H3/t5?,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXDQGGMFHKHCZ-GDVGLLTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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